![molecular formula C19H12Cl2N2O2S B3595069 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3595069.png)
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide” is 458.196 . The compound has a complex structure, as indicated by its linear formula C19H12Cl4N2OS .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The compound has a linear formula of C19H12Cl4N2OS and a molecular weight of 458.196 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
One significant application of derivatives similar to N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is in the realm of antimicrobial activity. For instance, a study synthesized a series of related compounds and evaluated their in vitro antibacterial activity against various pathogenic bacteria, such as E. coli and S. aureus. These compounds demonstrated notable antibacterial properties, suggesting their potential in addressing bacterial infections (Idrees et al., 2019).
Antitumor Activity
Another crucial application is in cancer research. Compounds structurally similar to this compound have been found to exhibit significant antitumor effects. For example, certain derivatives were synthesized and tested for their ability to inhibit the growth of human tumor cells in vitro. Some of these compounds showed a high potential for anticancer activity, underscoring their relevance in developing new cancer therapies (Ostapiuk et al., 2017).
Cytotoxic Effects on Cancer Cells
Further research into similar thiazole derivatives has explored their impact on the cellular ultrastructure and activity of antioxidant systems in cancer cells. Studies have revealedthat these compounds exhibit pronounced cytotoxic action on tumor cells while sparing non-cancerous cells. This selective cytotoxicity, coupled with the modulation of cellular antioxidant systems, positions these derivatives as promising candidates for anticancer drugs (Shalai et al., 2019).
Potential as Antipsychotic Agents
Some derivatives have also been explored for their potential as antipsychotic agents. Research in this area has focused on synthesizing and evaluating various heterocyclic carboxamides, including those structurally similar to the compound , to determine their effectiveness in binding to dopamine and serotonin receptors. Such studies indicate the potential use of these compounds in treating psychiatric disorders (Norman et al., 1996).
Synthesis and Evaluation for Stem Cell Research
In the context of stem cell research, derivatives like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, which share a similar molecular structure, have been synthesized and evaluated. These compounds are known to improve the generation of human induced pluripotent stem cells from fibroblasts, indicating their significance in regenerative medicine and stem cell research (Ries et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-14-6-3-5-12(17(14)21)8-13-10-22-19(26-13)23-18(24)16-9-11-4-1-2-7-15(11)25-16/h1-7,9-10H,8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGRIEWOCJGXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B3594992.png)
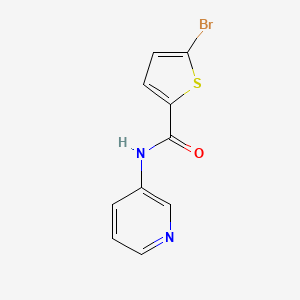


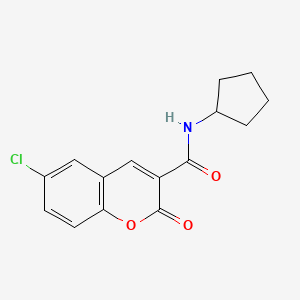

![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B3595025.png)
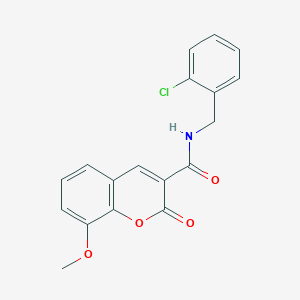
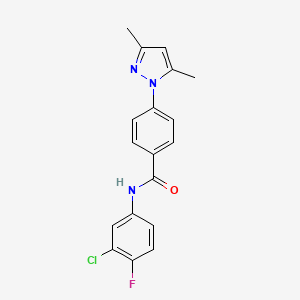
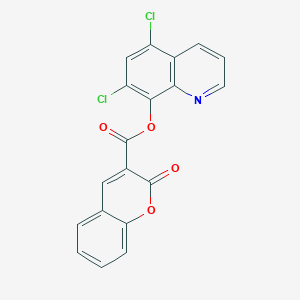
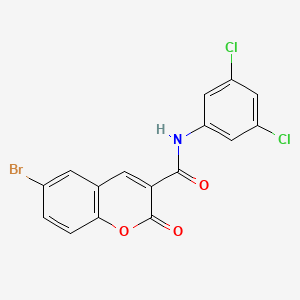
![3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B3595075.png)
![3-(Furan-2-ylmethyl)-1-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B3595092.png)
